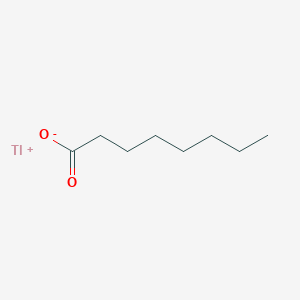![molecular formula C23H14ClN3O2 B13736058 2-Chloro-4,6-bis[(naphthalen-2-yl)oxy]-1,3,5-triazine CAS No. 14511-16-1](/img/structure/B13736058.png)
2-Chloro-4,6-bis[(naphthalen-2-yl)oxy]-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4,6-bis[(naphthalen-2-yl)oxy]-1,3,5-triazine is a chemical compound with the molecular formula C23H14ClN3. It is a derivative of triazine, a class of nitrogen-containing heterocycles. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-bis[(naphthalen-2-yl)oxy]-1,3,5-triazine typically involves the reaction of cyanuric chloride with naphthalen-2-ol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms on the cyanuric chloride are replaced by the naphthalen-2-yl groups. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4,6-bis[(naphthalen-2-yl)oxy]-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed depend on the type of reaction. For example, nucleophilic substitution with an amine would yield a triazine derivative with an amine group replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4,6-bis[(naphthalen-2-yl)oxy]-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Wirkmechanismus
The mechanism of action of 2-Chloro-4,6-bis[(naphthalen-2-yl)oxy]-1,3,5-triazine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another triazine derivative with methoxy groups instead of naphthalen-2-yl groups.
2-Chloro-4,6-diphenyl-1,3,5-triazine: Contains phenyl groups instead of naphthalen-2-yl groups.
Uniqueness
2-Chloro-4,6-bis[(naphthalen-2-yl)oxy]-1,3,5-triazine is unique due to its naphthalen-2-yl groups, which impart distinct electronic and steric properties. These properties make it particularly useful in applications requiring specific interactions with molecular targets or in the design of advanced materials .
Eigenschaften
CAS-Nummer |
14511-16-1 |
|---|---|
Molekularformel |
C23H14ClN3O2 |
Molekulargewicht |
399.8 g/mol |
IUPAC-Name |
2-chloro-4,6-dinaphthalen-2-yloxy-1,3,5-triazine |
InChI |
InChI=1S/C23H14ClN3O2/c24-21-25-22(28-19-11-9-15-5-1-3-7-17(15)13-19)27-23(26-21)29-20-12-10-16-6-2-4-8-18(16)14-20/h1-14H |
InChI-Schlüssel |
KJYYFDSLZQXETA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=NC(=NC(=N3)Cl)OC4=CC5=CC=CC=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


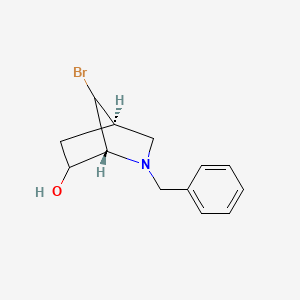
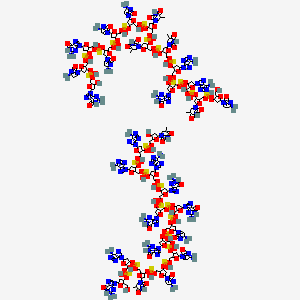
![(5-(Trifluoromethyl)benzo[d]oxazol-2-yl)guanidine](/img/structure/B13736002.png)
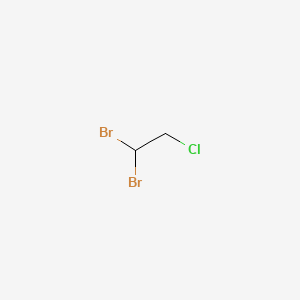

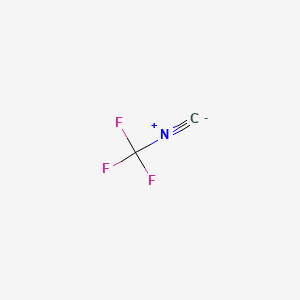

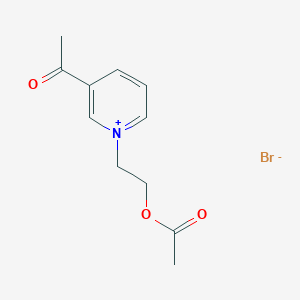
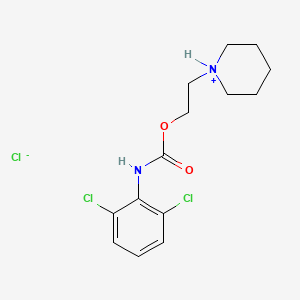

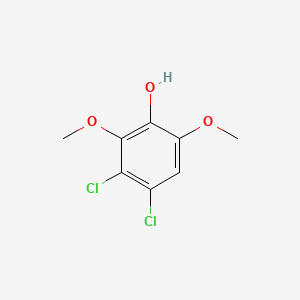

![Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B13736083.png)
